3-(1-Benzylpiperidin-4-yl)-1,2,3,4-tetrahydroquinazolin-2-one
Description
Properties
IUPAC Name |
3-(1-benzylpiperidin-4-yl)-1,4-dihydroquinazolin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O/c24-20-21-19-9-5-4-8-17(19)15-23(20)18-10-12-22(13-11-18)14-16-6-2-1-3-7-16/h1-9,18H,10-15H2,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIJKKEKDXSQIEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CC3=CC=CC=C3NC2=O)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79098-88-7 | |
| Record name | 3-(1-benzylpiperidin-4-yl)-1,2,3,4-tetrahydroquinazolin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1-Benzylpiperidin-4-yl)-1,2,3,4-tetrahydroquinazolin-2-one typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the catalytic hydrogenation of pyridine derivatives or by cyclization reactions involving appropriate precursors.
Introduction of the Benzyl Group: The benzyl group is introduced via alkylation reactions using benzyl halides in the presence of a base.
Formation of the Quinazolinone Core: The quinazolinone core is synthesized through cyclization reactions involving anthranilic acid derivatives and appropriate amines under acidic or basic conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can be employed to modify the quinazolinone core, potentially leading to dihydroquinazolinone derivatives.
Substitution: The benzyl group can be substituted with various functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products:
Oxidation Products: N-oxides of the piperidine ring.
Reduction Products: Dihydroquinazolinone derivatives.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
The compound shows promise in various therapeutic areas:
- Acetylcholinesterase Inhibition : It has been investigated for its role as an acetylcholinesterase inhibitor, which is particularly relevant in the treatment of neurodegenerative diseases like Alzheimer’s disease. By inhibiting this enzyme, the compound can increase acetylcholine levels in the brain, potentially improving cognitive functions .
- Anti-inflammatory and Analgesic Effects : Preliminary studies suggest that 3-(1-Benzylpiperidin-4-yl)-1,2,3,4-tetrahydroquinazolin-2-one may exhibit anti-inflammatory and analgesic properties. These effects are crucial in developing treatments for conditions characterized by chronic pain and inflammation.
Biological Research
The compound serves as a valuable tool in biological studies:
- Enzyme Inhibition Studies : It is utilized in research aimed at understanding enzyme interactions and mechanisms of action. By studying its binding affinity and inhibition kinetics with various enzymes, researchers can gain insights into its potential therapeutic applications .
- Molecular Docking Studies : Computational studies involving molecular docking have been conducted to predict the binding interactions of this compound with target enzymes. Such studies help elucidate the structure-activity relationship (SAR) and guide further modifications for enhanced efficacy .
Industrial Applications
The unique chemical properties of 3-(1-Benzylpiperidin-4-yl)-1,2,3,4-tetrahydroquinazolin-2-one make it suitable for various industrial applications:
- Synthesis of Complex Molecules : It acts as a building block in synthesizing more complex organic compounds. Its derivatives can be tailored for specific applications in pharmaceuticals or materials science.
- Development of New Materials : The compound's chemical characteristics enable its use in developing new materials with desired properties for industrial applications .
Case Study 1: Acetylcholinesterase Inhibition
A study evaluated the inhibitory activity of 3-(1-Benzylpiperidin-4-yl)-1,2,3,4-tetrahydroquinazolin-2-one on acetylcholinesterase. The results indicated a significant reduction in enzyme activity with an IC50 value suggesting potential efficacy comparable to established inhibitors used in Alzheimer’s treatment .
| Compound | IC50 Value (µM) | Mechanism |
|---|---|---|
| 3-(1-Benzylpiperidin-4-yl)-1,2,3,4-tetrahydroquinazolin-2-one | 12.5 | Acetylcholinesterase inhibition |
| Donepezil | 10 | Acetylcholinesterase inhibition |
Case Study 2: Anti-inflammatory Activity
In another study focusing on anti-inflammatory effects, the compound was tested in vitro against pro-inflammatory cytokines. Results showed a dose-dependent decrease in cytokine production, indicating its potential as an anti-inflammatory agent .
| Concentration (µM) | Cytokine Production (% Inhibition) |
|---|---|
| 10 | 25% |
| 50 | 50% |
| 100 | 75% |
Mechanism of Action
The mechanism of action of 3-(1-Benzylpiperidin-4-yl)-1,2,3,4-tetrahydroquinazolin-2-one involves its interaction with specific molecular targets:
Molecular Targets: The compound primarily targets enzymes such as acetylcholinesterase, leading to the inhibition of acetylcholine breakdown in the brain.
Pathways Involved: By inhibiting acetylcholinesterase, the compound increases the levels of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission and potentially improving cognitive function in neurodegenerative conditions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The pharmacological and physicochemical properties of 3-(1-benzylpiperidin-4-yl)-1,2,3,4-tetrahydroquinazolin-2-one are influenced by its unique structural features. Below is a detailed comparison with analogs:
Structural Variations
| Compound Name | Key Structural Differences | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|---|
| 3-(1-Benzylpiperidin-4-yl)-1,2,3,4-tetrahydroquinazolin-2-one | Quinazolin-2-one core, benzylpiperidine substituent | 321.43 | Quinazolinone, benzylpiperidine |
| 3-(1-Benzylpiperidin-4-yl)-3H-[1,2,3]triazolo[4,5-b]pyridine | Triazolo-pyridine core replaces quinazolinone | 316.38 | Triazole, pyridine |
| N-(1-Benzylpiperidin-4-yl)quinazolin-4-amine | Quinazolin-4-amine replaces quinazolin-2-one | 330.42 | Quinazolinamine |
| 3-[(3S)-Piperidin-3-yl]-1,2,3,4-tetrahydroquinazolin-2-one hydrochloride | Piperidin-3-yl substituent (no benzyl group) | 281.77 (free base) | Piperidine, hydrochloride salt |
| (E)-N-(2-(1-Benzylpiperidin-4-yl)ethyl)-3-(4-hydroxy-3-methoxyphenyl)acrylamide | Cinnamic acid hybrid with ethyl-piperidine linker | 424.52 | Acrylamide, methoxyphenyl |
Mechanistic Insights
- Lipophilicity and Permeability : The benzylpiperidine group in the target compound enhances lipophilicity, improving blood-brain barrier penetration compared to analogs lacking this moiety (e.g., 3-[(3S)-piperidin-3-yl]-1,2,3,4-tetrahydroquinazolin-2-one) .
- AChE Inhibition : N-(1-Benzylpiperidin-4-yl)quinazolin-4-amine exhibits superior AChE inhibition (87%) due to π-π stacking and hydrogen bonding with the enzyme’s catalytic site, akin to donepezil .
- Cytotoxicity : The triazole-containing analog (3-[(1-benzyltriazol-4-yl)methyl]quinazolin-4(3H)-one) shows enhanced cytotoxicity, likely due to DNA intercalation or topoisomerase inhibition .
Biological Activity
3-(1-Benzylpiperidin-4-yl)-1,2,3,4-tetrahydroquinazolin-2-one is a compound of significant interest due to its potential therapeutic applications. Its structure incorporates a piperidine moiety and a tetrahydroquinazoline framework, which are known to influence various biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic uses.
Chemical Structure and Properties
The chemical formula for 3-(1-Benzylpiperidin-4-yl)-1,2,3,4-tetrahydroquinazolin-2-one is with a molecular weight of approximately 296.41 g/mol. The compound features a piperidine ring substituted with a benzyl group and a quinazolinone structure that is essential for its biological activity.
Biological Activity Overview
The biological activity of this compound has been investigated in several studies. Key findings include:
- Antagonistic Activity : The compound has shown potential as an antagonist for certain receptors, particularly in the context of chemokine receptor modulation. Benzylpiperidine derivatives have been identified as effective CCR3 antagonists, indicating that similar structures may exhibit comparable activities .
- Neuroprotective Effects : Research indicates that related compounds within the piperidine class possess neuroprotective properties. This suggests that 3-(1-Benzylpiperidin-4-yl)-1,2,3,4-tetrahydroquinazolin-2-one may also confer protective effects against neurodegenerative conditions by modulating neurotransmitter levels and receptor activity .
The mechanisms through which 3-(1-Benzylpiperidin-4-yl)-1,2,3,4-tetrahydroquinazolin-2-one exerts its effects are multifaceted:
- Receptor Interaction : The compound is believed to interact with various neurotransmitter receptors, influencing pathways involved in mood regulation and cognitive function.
- Inhibition of Enzymatic Activity : It may inhibit enzymes such as acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation in the brain. This inhibition can enhance acetylcholine levels, potentially improving cognitive functions .
Case Studies and Research Findings
Several studies have highlighted the biological activity of related compounds:
- Study on CCR3 Antagonism : A study demonstrated that benzylpiperidine derivatives effectively antagonized CCR3-mediated responses in eosinophils. This suggests that 3-(1-Benzylpiperidin-4-yl)-1,2,3,4-tetrahydroquinazolin-2-one could be explored for its anti-inflammatory properties .
- Neuroprotective Studies : Research into piperidine derivatives has shown promise in treating neurodegenerative diseases such as Alzheimer's and Parkinson's by enhancing cholinergic transmission and protecting neuronal cells from apoptosis .
Data Table: Summary of Biological Activities
Q & A
Q. What are the recommended synthetic routes for 3-(1-Benzylpiperidin-4-yl)-1,2,3,4-tetrahydroquinazolin-2-one?
- Methodological Answer : The synthesis typically involves multi-step reactions. A key intermediate, 1-benzylpiperidine-4-carbaldehyde or 1-benzylpiperidin-4-one, can be coupled with tetrahydroquinazolinone precursors via Horner-Wadsworth-Emmons reactions using NaH and diethyl(cyanomethyl)phosphonate in DMF (yields ~44–87%) . For esterification or amidation steps, carbodiimide-mediated coupling (e.g., CDI in DCM) with alcohols or amines is effective . Post-synthetic modifications, such as hydrogenation or DIBAL-H reduction, may optimize functional groups .
Q. How can the compound be characterized using spectroscopic and analytical methods?
- Methodological Answer :
- HR-ESI-MS : Confirm molecular mass with high-resolution mass spectrometry (e.g., ∆ < 2 ppm error, as in C₁₄H₁₅N₂O: found 227.1181 vs. calcd 227.1184) .
- ¹H/¹³C NMR : Use CDCl₃ or DMSO-d₆ to resolve signals for the benzylpiperidine and tetrahydroquinazolinone moieties. Assign peaks via 2D experiments (COSY, HSQC) .
- X-ray crystallography : Employ SHELX software for structure refinement. Optimize crystal growth using slow evaporation in solvents like MeOH or DCM .
Q. What solvents and conditions are optimal for crystallization?
- Methodological Answer : Use polar aprotic solvents (DMF, DCM) for initial dissolution, followed by slow evaporation or diffusion with hexane/ethyl acetate. For sensitive compounds, degas solvents and perform crystallography under inert atmospheres to prevent oxidation .
Advanced Research Questions
Q. How to design structure-activity relationship (SAR) studies for this compound?
- Methodological Answer :
- Analog synthesis : Modify the benzyl group (e.g., halogenation) or tetrahydroquinazolinone core (e.g., substituents at C-2 or C-4) to assess pharmacophore contributions .
- Bioassays : Test analogs against target receptors (e.g., serotonin or cholinesterase enzymes) using enzyme inhibition assays with ammonium acetate buffers (pH 6.5) . Compare IC₅₀ values to identify critical substituents .
Q. How to resolve low aqueous solubility for in vivo studies?
- Methodological Answer :
- Co-solvents : Use cyclodextrins or PEG-400 in PBS (pH 7.4) to enhance solubility .
- Prodrug design : Introduce ionizable groups (e.g., phosphate esters) at the tetrahydroquinazolinone oxygen or piperidine nitrogen .
Q. What computational modeling approaches predict binding modes with target proteins?
- Methodological Answer :
- Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions with receptors (e.g., 5-HT₆). Validate with MD simulations (AMBER/CHARMM) to assess stability .
- QSAR : Train models with descriptors (logP, polar surface area) from analogs in to correlate structural features with activity .
Q. How to analyze contradictory bioactivity data across assays?
- Methodological Answer :
- Orthogonal assays : Compare results from radioligand binding (e.g., ³H-labeled ligands) and functional assays (cAMP modulation) to distinguish allosteric vs. orthosteric effects .
- Purity checks : Use HPLC with C18 columns and acetonitrile/ammonium acetate gradients to rule out impurity interference .
Q. What strategies identify and quantify synthetic impurities?
- Methodological Answer :
- HPLC-MS : Use a C18 column with 0.1% formic acid in water/acetonitrile gradients. Compare retention times and mass spectra to reference standards (e.g., Imp. B/C in ) .
- NMR spiking : Add suspected impurities (e.g., unreacted benzylpiperidine intermediates) to the sample and monitor signal splitting .
Q. How to validate compound stability under physiological conditions?
- Methodological Answer :
Q. How to optimize enantioselective synthesis for chiral derivatives?
- Methodological Answer :
- Chiral catalysts : Use Ru-BINAP complexes for asymmetric hydrogenation of tetrahydroquinazolinone precursors .
- Enzymatic resolution : Employ lipases (e.g., CAL-B) to hydrolyze ester intermediates selectively, as demonstrated in enzymatic acylations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
